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molecular formula C12H21NO5 B8462680 2-{[(Tert-butoxy)carbonyl](oxan-4-yl)amino}acetic acid

2-{[(Tert-butoxy)carbonyl](oxan-4-yl)amino}acetic acid

Cat. No. B8462680
M. Wt: 259.30 g/mol
InChI Key: XZZZEWNXDAWDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642025B2

Procedure details

2-(tetrahydro-2H-pyran-4-ylamino)acetic acid (0.2 g, 1.256 mmol) F44 was dissolved in DMF (22.5 mL) and Et3N (2.5 mL, 17.94 mmol). After 5 minutes BOC2O (0.583 mL, 2.51 mmol) was added and the reaction solution was heated to 60° C. for 1 h. The reaction was concentrated by reduced pressure providing a light yellow oil to which was added 20 mL HCl/H2O which was adjusted to PH3 at 0° C. and stirred for 10 minutes. The reaction mixture was extracted by ethyl acetate 3×20 mL, dried (MgSO4), filtered, and concentrated to dryness. Ether was added and the mixture was sonicated and filtered providing a white solid F45 2-(tert-butoxycarbonyl(tetrahydro-2H-pyran-4-yl)amino)acetic acid (0.14 g, 0.540 mmol, 43.0% yield).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.583 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
22.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1.CCN(CC)CC.[O:19](C(OC(C)(C)C)=O)[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=O.Cl.O.P>CN(C=O)C>[C:23]([O:22][C:20]([N:7]([CH:4]1[CH2:3][CH2:2][O:1][CH2:6][CH2:5]1)[CH2:8][C:9]([OH:11])=[O:10])=[O:19])([CH3:26])([CH3:25])[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O1CCC(CC1)NCC(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.583 mL
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Step Six
Name
Quantity
22.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by reduced pressure
CUSTOM
Type
CUSTOM
Details
providing a light yellow oil to which
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted by ethyl acetate 3×20 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Ether was added
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.54 mmol
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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